molecular formula C25H21AuOPS B12339303 Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold

Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold

Cat. No.: B12339303
M. Wt: 597.4 g/mol
InChI Key: HWIUTLSXZCXKKH-UHFFFAOYSA-N
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Description

Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is a complex organometallic compound that combines the properties of phosphane, thiophene, ethynyl, and gold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold typically involves multi-step reactions. One common method includes the following steps:

    Formation of Diphenyl(thiophen-2-yl)phosphane: This can be achieved through the reaction of thiophene-2-boronic acid with diphenylphosphine in the presence of a palladium catalyst.

    Synthesis of 1-ethynyl-4-methoxybenzene: This compound can be synthesized via the Sonogashira coupling reaction between 4-iodoanisole and ethynyltrimethylsilane, followed by deprotection.

    Complexation with Gold: The final step involves the coordination of the synthesized ligands with a gold precursor, such as chloro(triphenylphosphine)gold(I), under suitable conditions to form the desired organometallic complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phosphane and thiophene moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.

Scientific Research Applications

Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold has several scientific research applications:

    Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Medicinal Chemistry: Its potential bioactivity is being explored for the development of new therapeutic agents, particularly in the field of anti-cancer research.

Mechanism of Action

The mechanism of action of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold center can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The thiophene and phosphane moieties contribute to the compound’s electronic properties, enhancing its reactivity and selectivity in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: A simpler phosphane compound without the thiophene and ethynyl groups.

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Gold(I) chloride: A common gold precursor used in the synthesis of gold complexes.

Uniqueness

Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is unique due to its combination of phosphane, thiophene, and ethynyl groups coordinated to a gold center. This unique structure imparts distinct electronic and catalytic properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.

Properties

Molecular Formula

C25H21AuOPS

Molecular Weight

597.4 g/mol

IUPAC Name

diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold

InChI

InChI=1S/C16H13PS.C9H8O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;1,4-7H,2H3;

InChI Key

HWIUTLSXZCXKKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3.[Au]

Origin of Product

United States

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